5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
The compound “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule featuring multiple functional groups, including dichlorophenyl, methylsulfanyl, ethyl, methyl, prop-2-enyl, oxa, thia, and diazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” likely involves multiple steps, including the formation of the tricyclic core, introduction of the dichlorophenyl group, and incorporation of the sulfur and oxygen atoms. Common synthetic routes may include:
Formation of the tricyclic core: This could involve cyclization reactions using appropriate precursors.
Introduction of the dichlorophenyl group: This step might involve nucleophilic substitution reactions.
Incorporation of sulfur and oxygen atoms: This could be achieved through thiol and ether formation reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
The compound “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while nucleophilic substitution on the dichlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural complexity makes it a valuable tool for investigating biological processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug discovery. Its multiple functional groups and tricyclic core suggest potential activity against various biological targets, such as enzymes and receptors.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also find applications in catalysis and electronic materials.
Mechanism of Action
The mechanism by which “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors to modulate their activity.
Pathway Interference: The compound could interfere with cellular pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can be compared with other tricyclic compounds containing sulfur and oxygen atoms, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22Cl2N2O2S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H22Cl2N2O2S2/c1-4-8-26-20(27)18-14-10-22(3,5-2)28-11-17(14)30-19(18)25-21(26)29-12-13-6-7-15(23)16(24)9-13/h4,6-7,9H,1,5,8,10-12H2,2-3H3 |
InChI Key |
CXPBFTUUPMRBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C |
Origin of Product |
United States |
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